1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by its distinctive trifluoromethyl ketone functional group and a butoxy-substituted phenyl ring. This compound belongs to the class of trifluoroethanones, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical reactions involving substituted phenyl groups and trifluoroacetic derivatives. It is often utilized as a building block in the synthesis of more complex fluorinated compounds.
1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone is classified as an aryl ketone due to the presence of a carbonyl group (C=O) adjacent to an aromatic ring. The trifluoromethyl group (–CF3) contributes to its reactivity and physical properties, making it a subject of interest in organic synthesis.
The synthesis of 1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone can be achieved through several methods:
The molecular structure of 1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone can be represented by its molecular formula . The structural formula features:
CCCCC1=CC=C(C(=O)C(F)(F)F)C=C1
1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone is involved in several chemical reactions:
The mechanism of action for 1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with biological targets:
Research indicates that compounds with similar structures exhibit varied biological activities, including antimicrobial and anticancer properties.
Physical property data can be obtained from experimental studies or databases such as PubChem or ChemSpider.
1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone has several scientific uses:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7